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Introduction
β-galactosidase (β-gal) is a hydrolase enzyme that cleaves β-galactosides into

monosaccharides. In biomedical research, its activity is a prominent biomarker for cellular

senescence, a state of irreversible cell cycle arrest implicated in aging and various diseases,

including cancer.[1][2] The lacZ gene, which encodes for β-galactosidase, is also a widely used

reporter gene in studies of gene expression and regulation.[3] Consequently, the ability to

detect and quantify β-gal activity in living cells is crucial for advancing our understanding of

these fundamental biological processes.

Fluorescein di-β-D-galactopyranoside (FDG) is a fluorogenic substrate that allows for the

real-time imaging of β-galactosidase activity in live cells.[4] FDG itself is a non-fluorescent and

cell-permeable molecule. Once inside the cell, β-galactosidase cleaves the two galactose

moieties from the fluorescein backbone. This enzymatic cleavage releases the highly

fluorescent molecule fluorescein, which can be detected using fluorescence microscopy or flow

cytometry. The resulting fluorescence intensity is directly proportional to the β-galactosidase

activity within the cell.

This application note provides detailed protocols for using FDG and its lipophilic analog,

C12FDG, for live-cell imaging of β-galactosidase activity. It also includes information on data

analysis and a comparison with other common methods for detecting β-gal activity.
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Principle of the Method
The detection of β-galactosidase activity using FDG is a single-step enzymatic assay. The non-

fluorescent FDG molecule readily crosses the cell membrane. In the presence of β-

galactosidase, the substrate is hydrolyzed, leading to the accumulation of fluorescein inside the

cell. The entrapped fluorescein emits a green fluorescent signal upon excitation, which can be

visualized and quantified.

FDG (Non-fluorescent) Live CellCellular Uptake β-galactosidase Fluorescein (Fluorescent)
Cleavage

Click to download full resolution via product page

Figure 1: Mechanism of FDG for β-galactosidase detection.

Comparison of Common β-Galactosidase
Substrates
Several substrates are available for the detection of β-galactosidase activity. The choice of

substrate depends on the specific application, cell type, and desired readout (e.g., colorimetric

vs. fluorescent, live-cell vs. fixed-cell).
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Substrate Type
Detection
Method

Advantages Disadvantages

X-Gal Chromogenic
Brightfield

Microscopy

Simple, cost-

effective, stable

blue precipitate.

Requires cell

fixation, semi-

quantitative,

lengthy protocol.

[5]

FDG Fluorogenic

Fluorescence

Microscopy, Flow

Cytometry

Quantitative,

suitable for live-

cell imaging,

higher sensitivity

than X-Gal.

Can leak out of

cells, lower cell

permeability in

some cell types.

[4][5]

C12FDG Fluorogenic

Fluorescence

Microscopy, Flow

Cytometry

More lipophilic

than FDG,

leading to better

cell retention.[5]

[6]

Can still leak out

of cells, sensitive

to fixation.[5]

DDAOG Fluorogenic

Fluorescence

Microscopy, Flow

Cytometry

Far-red emission

minimizes

overlap with

cellular

autofluorescence

.[7][8]

May require

specialized filter

sets.

SPiDER-βGal Fluorogenic
Fluorescence

Microscopy

Covalently binds

to intracellular

proteins upon

cleavage,

leading to

excellent

retention.[9]

Newer probe,

may be less

widely available.

Quantitative Data Summary
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The following table summarizes key quantitative parameters for FDG and related fluorescent

probes. Data is compiled from various sources and may vary depending on the experimental

conditions and cell type.

Parameter FDG C12FDG DDAOG

Excitation (nm) ~490 ~490 ~646

Emission (nm) ~514 ~514 ~659

Signal-to-Noise Ratio Good Good to Excellent[6] Excellent[7]

Photostability Moderate Moderate High[10]

Cell Permeability Moderate High High

Cellular Retention Low to Moderate Moderate High

Cytotoxicity Low Low Low

Experimental Protocols
Protocol 1: Live-Cell Imaging of Senescence-Associated
β-Galactosidase (SA-β-Gal) Activity using FDG
This protocol is optimized for detecting the increased β-galactosidase activity characteristic of

senescent cells.

Materials:

Fluorescein di-β-D-galactopyranoside (FDG)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 6.0

Live-cell imaging medium (e.g., phenol red-free DMEM)

Hoechst 33342 (optional, for nuclear counterstaining)
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Cells of interest (e.g., primary human fibroblasts)

Glass-bottom imaging dishes or plates

Procedure:

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70%

confluency at the time of imaging. Culture cells under standard conditions.

Induction of Senescence (if applicable): Treat cells with a senescence-inducing agent (e.g.,

doxorubicin, etoposide) or culture them to replicative senescence. Include a non-senescent

control group.

Preparation of FDG Staining Solution:

Prepare a 10 mM stock solution of FDG in DMSO. Store at -20°C, protected from light.

On the day of the experiment, dilute the FDG stock solution in pre-warmed PBS (pH 6.0)

to a final working concentration of 1-2 mM.

Cell Staining:

Wash the cells twice with pre-warmed PBS (pH 6.0).

Add the FDG staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2

incubator.

Nuclear Counterstaining (Optional):

During the last 10-15 minutes of the FDG incubation, add Hoechst 33342 to the staining

solution at a final concentration of 1 µg/mL.

Imaging:

Remove the staining solution and wash the cells three times with pre-warmed live-cell

imaging medium.

Add fresh live-cell imaging medium to the cells.
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Immediately proceed to imaging using a fluorescence microscope equipped with a live-cell

imaging chamber (37°C, 5% CO2).

Acquire images using appropriate filter sets for fluorescein (Excitation/Emission: ~490/514

nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).

Seed Cells

Induce Senescence

Wash Cells (PBS, pH 6.0) Prepare FDG Solution

Incubate with FDG

Wash Cells (Imaging Medium)

Image Cells

Click to download full resolution via product page

Figure 2: Workflow for FDG staining of senescent cells.

Protocol 2: Quantitative Analysis of β-Galactosidase
Activity using ImageJ/Fiji
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This protocol outlines the steps for quantifying the fluorescence intensity from FDG-stained

cells using the open-source software ImageJ or Fiji.[11][12]

Procedure:

Image Acquisition: Acquire fluorescence images as described in the imaging protocol. Save

images in a lossless format (e.g., TIFF).

Open Image in ImageJ/Fiji: Open the fluorescence image of your FDG-stained cells.

Set Scale: If your image has a scale bar, set the scale using Analyze > Set Scale.

Background Subtraction:

Use the rolling ball background subtraction method: Process > Subtract Background.

Choose a rolling ball radius that is larger than the largest object of interest (e.g., 50 pixels).

[13]

Cell Segmentation and ROI Selection:

Use the thresholding tool (Image > Adjust > Threshold) to create a binary mask that

separates the cells from the background.

Alternatively, manually outline the cells of interest using the freehand selection tool to

create Regions of Interest (ROIs). Add each ROI to the ROI Manager (Analyze > Tools >

ROI Manager > Add).

Measure Fluorescence Intensity:

Set the measurements to be recorded: Analyze > Set Measurements. Ensure "Mean gray

value," "Integrated density," and "Area" are selected.

If using the ROI Manager, select all ROIs and click "Measure."

If you have a single ROI, simply press "M" or go to Analyze > Measure.

Corrected Total Cell Fluorescence (CTCF):
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Select a background region in your image with no cells and measure its mean

fluorescence intensity.

Calculate the CTCF for each cell using the following formula: CTCF = Integrated Density -

(Area of selected cell × Mean fluorescence of background)[11]

Data Analysis: Export the results to a spreadsheet program for further statistical analysis and

graphing.

Open Image

Subtract Background

Select Regions of Interest (ROIs)

Set Measurements

Measure Fluorescence

Calculate CTCF

Analyze Data
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Figure 3: ImageJ/Fiji data analysis workflow.

Applications
Cellular Senescence Research: FDG is widely used to identify and quantify senescent cells

in culture.[14] The increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0 is

a hallmark of senescent cells.

Cancer Research: β-galactosidase is overexpressed in some cancers, such as ovarian and

colorectal cancer, making it a potential target for diagnostic imaging.[4][10] FDG and its

derivatives can be used to visualize these cancer cells.

Reporter Gene Assays: The lacZ gene is a common reporter in molecular biology. FDG

provides a sensitive and quantitative method to measure lacZ expression in live cells,

offering an alternative to the traditional X-gal staining.[3]

Drug Development: The live-cell imaging capabilities enabled by FDG are valuable for

screening compounds that may induce or inhibit senescence, or that target cells with high β-

galactosidase activity.
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Problem Possible Cause Solution

Low or no fluorescence signal

- Low β-galactosidase activity.-

Inefficient FDG loading.-

Incorrect pH of the buffer.

- Use a positive control with

known high β-gal activity.-

Increase FDG concentration or

incubation time.- Ensure the

PBS is at pH 6.0 for

senescence assays.

High background fluorescence

- Autofluorescence of cells or

medium.- Incomplete removal

of unbound FDG.

- Use a phenol red-free

imaging medium.- Acquire a

background image of

unstained cells and subtract it

from the stained images.-

Increase the number and

duration of washes after

staining.

Phototoxicity or

photobleaching

- Excessive exposure to

excitation light.

- Reduce the intensity and

duration of light exposure.-

Use a more photostable probe

if possible.- Use an anti-fade

reagent in the imaging

medium.[15][16]

Fluorescein leakage from cells
- Inherent property of

fluorescein.

- Image cells immediately after

staining.- Use C12FDG or

another probe with better

retention properties.

Conclusion
Live-cell imaging with FDG provides a powerful and quantitative method for studying β-

galactosidase activity in real-time. This technique is particularly valuable for research in cellular

senescence, cancer biology, and for monitoring reporter gene expression. By following the

detailed protocols and troubleshooting guidelines provided in this application note, researchers

can obtain reliable and reproducible data to advance their scientific discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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